N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine is a complex organic compound that belongs to the class of sulfonyl guanidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis or other suitable methods.
Sulfonylation: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with the indole derivative under basic conditions to form the sulfonylated intermediate.
Guanidination: The final step involves the reaction of the sulfonylated intermediate with a guanidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group or other reactive sites.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and guanidine groups may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]guanidine
- N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]guanidine
Uniqueness
The uniqueness of N’-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c1-12-15(16-10-13(21)4-6-17(16)24-12)8-9-23-20(22)25-30(26,27)14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHQCSKTSVGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.